molecular formula C16H15BrClNO2 B5985388 2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide CAS No. 6087-92-9

2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide

Cat. No.: B5985388
CAS No.: 6087-92-9
M. Wt: 368.7 g/mol
InChI Key: XVZZVJBSCSNROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BML-210 belongs to the class of benzylacetamide derivatives, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. This compound has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the activity of COX-2, which results in a decrease in the production of prostaglandins. In addition, this compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide in lab experiments is its potent anti-inflammatory and analgesic properties. This compound has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound.

Future Directions

There are several future directions for the study of 2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide. One area of research is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of the safety profile of this compound in humans. In addition, this compound could be studied for its potential therapeutic applications in other inflammatory and pain-related conditions. Finally, the mechanism of action of this compound could be further elucidated to provide a better understanding of its anti-inflammatory and analgesic properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound possesses anti-inflammatory and analgesic properties and has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting the activation of NF-κB and the activity of COX-2. Further studies are needed to determine the safety profile of this compound and to investigate its potential therapeutic applications in other inflammatory and pain-related conditions.

Synthesis Methods

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide involves the reaction of 2-bromo-4-methylphenol with 2-chlorobenzylamine in the presence of sodium hydroxide to form this compound. The reaction is carried out at room temperature and the product is obtained in good yield after purification.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound possesses anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-11-6-7-15(13(17)8-11)21-10-16(20)19-9-12-4-2-3-5-14(12)18/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZZVJBSCSNROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362296
Record name STK213474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-92-9
Record name STK213474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.